2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane
CAS No.: 383197-18-0
Cat. No.: VC19060307
Molecular Formula: C10H12BBrO2
Molecular Weight: 254.92 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 383197-18-0 |
|---|---|
| Molecular Formula | C10H12BBrO2 |
| Molecular Weight | 254.92 g/mol |
| IUPAC Name | 2-[(2-bromophenyl)methyl]-1,3,2-dioxaborinane |
| Standard InChI | InChI=1S/C10H12BBrO2/c12-10-5-2-1-4-9(10)8-11-13-6-3-7-14-11/h1-2,4-5H,3,6-8H2 |
| Standard InChI Key | KHJIZHREIBVCAW-UHFFFAOYSA-N |
| Canonical SMILES | B1(OCCCO1)CC2=CC=CC=C2Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane belongs to the class of 1,3,2-dioxaborinanes, characterized by a six-membered ring containing two oxygen atoms and one boron atom. The boron center is covalently bonded to a 2-bromobenzyl group, which confers electrophilic reactivity to the compound. The IUPAC name is 2-[(2-bromophenyl)methyl]-1,3,2-dioxaborinane, and its molecular formula is C₁₀H₁₂BBrO₂ with a molecular weight of 254.92 g/mol .
Key Structural Features:
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Boron coordination: The boron atom adopts a trigonal planar geometry, bonded to two oxygen atoms from the dioxaborinane ring and the benzyl carbon.
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Bromine substituent: The ortho-bromo group on the phenyl ring enhances steric hindrance and influences reactivity in cross-coupling reactions .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Density | 1.433 g/cm³ (analogous compound) | |
| Solubility | Soluble in THF, DCM, ethers | |
| Stability | Air- and moisture-sensitive |
Synthesis and Preparation
Conventional Synthesis Routes
The compound is typically synthesized via the reaction of 2-bromobenzyl chloride with a boron source (e.g., pinacolborane) under catalytic conditions. A representative procedure involves:
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Step 1: Mixing 2-bromobenzyl chloride with pinacolborane in anhydrous tetrahydrofuran (THF).
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Step 2: Adding a palladium catalyst (e.g., Pd(PPh₃)₄) and heating at 60–80°C for 12–24 hours.
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Step 3: Purification via column chromatography to isolate the product .
Key Reaction:
Optimized Methodologies
Recent advances highlight solvent-free approaches to improve yields. For instance, a patent describes the use of methanesulfonic acid as a catalyst under nitrogen atmosphere, achieving a 64.8% yield compared to traditional methods (23.7%) .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound serves as a boronate ester precursor in Suzuki-Miyaura reactions, enabling the synthesis of biaryl structures. For example:
Here, the bromophenyl group acts as a directing moiety, enhancing regioselectivity .
Pharmaceutical Intermediate
It is a key intermediate in synthesizing mitratapide, an apoB secretion inhibitor. The boron heterocycle facilitates selective functionalization of the dioxolane ring, critical for biological activity .
Material Science
The compound’s stability under anhydrous conditions makes it suitable for preparing boron-doped polymers and luminescent materials .
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